![molecular formula C14H19N3O2S B3013944 5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899939-91-4](/img/structure/B3013944.png)
5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating these with MeONa at reflux in BuOH leads to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Scientific Research Applications
Synthesis of New Pyrido[2,3-d]pyrimidin-5-ones and Pyrido[2,3-d]pyrimidin-7-ones
This compound is used in the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . The synthesis process involves heating the compound with MeONa at reflux in BuOH, leading to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Biological Activity
Pyridopyrimidines, including this compound, offer a great practical potential in the search for new biologically active compounds . They exhibit a broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties .
Antiproliferative Agent
Derivatives of pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one, which can be synthesized from this compound, have shown promising antiproliferative properties . For example, the antiproliferative agent API-1 is a derivative of these compounds .
Phosphatidylinositol 3-Kinase (PI3K) Inhibitors
Derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one, which can be synthesized from this compound, have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors .
Protein Tyrosine Kinases Inhibitors
Derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, including TKI-28, as well as derivatives of 2-sulfoxido and 2-sulfonylpyrido[2,3-d]pyrimidin-7-ones, which can be synthesized from this compound, have been shown to inhibit protein tyrosine kinases .
Cyclin-Dependent Kinases Inhibitors
The compound CDK-4, containing a pyrido[2,3-d]pyrimidin-7-one ring system that can be synthesized from this compound, acts as an inhibitor of cyclin-dependent kinases .
Future Directions
Pyridopyrimidines, including “5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, offer great potential in the search for new biologically active compounds . Future work could focus on the preparation of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones bearing reactive functional groups at position 4 . This could extend the applicability of the previously developed methodology .
Mechanism of Action
Target of Action
The compound, also known as 5-butylsulfanyl-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione, is a derivative of pyrido[2,3-d]pyrimidin-5-one . Derivatives of this class have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) , a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This inhibits the activation of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell survival and proliferation .
properties
IUPAC Name |
5-butylsulfanyl-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-5-6-7-20-11-9(2)8-15-12-10(11)13(18)17(4)14(19)16(12)3/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFAHROEBJNTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C2C(=NC=C1C)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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